6H-thiazolo[5,4-e]indol-7(8H)-one
Overview
Description
6H-thiazolo[5,4-e]indol-7(8H)-one: is a heterocyclic compound that features a fused ring system combining thiazole and indole moieties
Mechanism of Action
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of pathways, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-thiazolo[5,4-e]indol-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can be catalyzed by lanthanum (III) triflate to selectively produce thiazolo[5,4-c]isoquinolines . Another approach involves the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6H-thiazolo[5,4-e]indol-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: 6H-thiazolo[5,4-e]indol-7(8H)-one is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their potential anticancer, antibacterial, and antiviral activities .
Industry: In the industrial sector, this compound and its derivatives are explored for their use in the production of advanced materials, such as semiconductors and optoelectronic devices .
Comparison with Similar Compounds
Thiazolo[5,4-d]thiazole: Known for its high oxidative stability and applications in organic electronics.
Pyrano[2,3-d]thiazole: Used in drug development for its potential anticancer and antimicrobial properties.
Thiazolo[4,5-b]pyridine: Explored for its biological activities and potential therapeutic applications.
Uniqueness: 6H-thiazolo[5,4-e]indol-7(8H)-one stands out due to its unique fused ring system, which combines the properties of both thiazole and indole. This fusion enhances its chemical stability and broadens its range of applications in various fields.
Biological Activity
Overview
6H-Thiazolo[5,4-e]indol-7(8H)-one is a heterocyclic compound that combines thiazole and indole moieties, which are known for their diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential applications in drug development, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and various cellular processes .
Chemical Structure and Synthesis
The molecular structure of this compound features a fused thiazole and indole ring system. The synthesis typically involves reactions between indole derivatives and thiazole-containing compounds, leading to various derivatives that enhance biological activity . The specific substituents on the scaffold significantly influence its reactivity and biological properties.
The primary mechanism of action for this compound derivatives involves their role as inhibitors of CDKs such as CDK2 and CDK5. These kinases are vital for regulating the cell cycle and neuronal functions. Studies have demonstrated that certain derivatives exhibit notable inhibitory activity against these targets, making them candidates for anticancer therapies .
Anticancer Properties
This compound has shown promising anticancer properties. In vitro studies have indicated that various derivatives can inhibit cancer cell proliferation effectively. For instance, some derivatives were tested against multiple cancer cell lines, demonstrating significant activity without causing toxicity to normal cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Remarks |
---|---|---|---|
Derivative A | HeLa | 10 | Significant inhibition |
Derivative B | MCF-7 | 15 | Selective against cancer cells |
Derivative C | Jurkat | 12 | Non-toxic to HEK293 cells |
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties. Research has shown that certain derivatives possess higher antibacterial potency than traditional antibiotics like ampicillin against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Remarks |
---|---|---|---|
Derivative D | Staphylococcus aureus | <1 µg/mL | Highly effective |
Derivative E | E. coli | <1 µg/mL | Comparable to standard drugs |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole and indole moieties can significantly affect the biological activity of the compounds. For example, the presence of electron-donating groups on the phenyl ring enhances anticancer activity .
Case Studies
- Case Study on CDK Inhibition : A study focused on a specific derivative of this compound demonstrated an IC50 value of 30 µM against CDK2, indicating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Evaluation : Another research project evaluated several derivatives against resistant bacterial strains. The results indicated that some compounds were significantly more potent than conventional antibiotics, suggesting their use in treating drug-resistant infections .
Properties
IUPAC Name |
6,8-dihydropyrrolo[2,3-g][1,3]benzothiazol-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8-3-5-6(11-8)1-2-7-9(5)13-4-10-7/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPZLDDOQIAFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2SC=N3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455774 | |
Record name | 6H-thiazolo[5,4-e]indol-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222036-27-3 | |
Record name | 6H-thiazolo[5,4-e]indol-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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